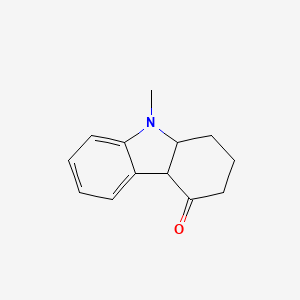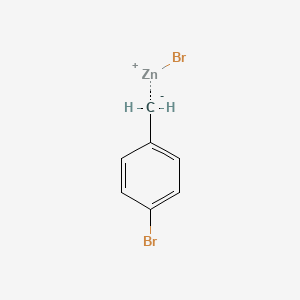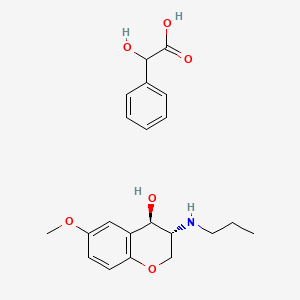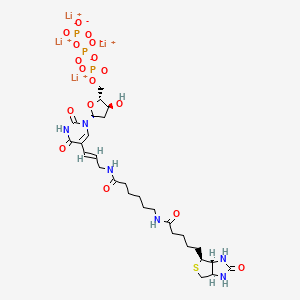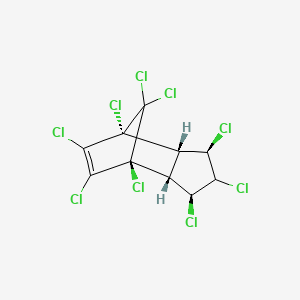
Tetragalacturonic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetragalacturonic acid (TGA) is a naturally occurring sugar acid found in plants, animals, and bacteria. It is a structural component of many polysaccharides and is an important intermediate in the metabolism of carbohydrates. TGA is an important component of the cell wall of plants, and it has been used in the synthesis of various polysaccharides and other carbohydrate-based molecules. It has been studied extensively for its role in the regulation of carbohydrate metabolism and its potential application in the synthesis of various pharmaceuticals.
科学的研究の応用
Application in Biotechnology
Scientific Field
Biotechnology
Application Summary
Tetragalacturonic acid is utilized in the biotechnological industry, particularly in the study of pectate lyases, which are enzymes that degrade pectin, a component of plant cell walls .
Methods of Application
Recombinant pectate lyases are produced using expression systems like Pichia pastoris, and their activity on tetragalacturonic acid is measured to understand enzyme specificity and action .
Results
Studies have shown that certain pectate lyases can convert tetragalacturonic acid into specific degradation products, indicating their potential use in industries like food processing, paper, and textiles .
Pharmaceutical Applications
Scientific Field
Pharmaceuticals
Application Summary
In pharmaceuticals, tetragalacturonic acid derivatives are explored for their potential as local antihemorrhagic agents derived from apple pectin .
Methods of Application
Research involves studying the interaction of these compounds with biological systems to assess their efficacy in inhibiting fibrinolysis .
Results
While not used clinically, studies suggest that pectin and its analogs may inhibit fibrinolysis in vitro, offering a pathway for future drug development .
Food Industry Applications
Scientific Field
Food Science
Application Summary
Tetragalacturonic acid is significant in the food industry for its role in enzyme activity assays and in vitro diagnostic analysis related to food safety .
Methods of Application
It serves as a substrate for enzymes like exo-polygalacturonase and α-galacturonidase, which are involved in the breakdown of pectin, a key component in many fruits .
Results
The use of tetragalacturonic acid in enzyme assays helps in understanding and improving food processing techniques, such as juice clarification and gelling agent production .
Environmental Applications
Scientific Field
Environmental Science
Application Summary
Tetragalacturonic acid is studied for its role in the degradation of plant biomass, which is essential for biosphere maintenance .
Methods of Application
Research involves using high-pressure anion-exchange chromatography to follow substrate consumption and product appearance over time .
Results
The studies provide insights into the recycling of plant material and the potential use of tetragalacturonic acid in environmental bioremediation processes .
Agricultural Applications
Scientific Field
Agriculture
Application Summary
Tetragalacturonic acid is part of the research into biorefinery processes, such as integrating galacturonic acid extraction with protein extraction from plant residues .
Methods of Application
Extraction methods include the use of alkaline solutions and enzymes like Viscozyme® L, which has cellulase activity that aids in the extraction process .
Results
The integrated processes can yield more than 95% galacturonic acid with minimal protein loss, enhancing the economic feasibility of using plant residues as feedstock .
Industrial Applications
Scientific Field
Industrial Chemistry
.
Methods of Application
It is used as a standard or control in the calibration of instruments and assays that measure enzyme activity related to pectin degradation .
Results
The use of tetragalacturonic acid in industrial settings ensures the accuracy and reliability of enzyme assays, contributing to quality control and research development .
This analysis provides a detailed overview of the diverse applications of tetragalacturonic acid across various scientific fields, highlighting its importance in research and industry. The methods and results showcase the compound’s versatility and potential for future innovations.
Enzyme Activity Analysis
Scientific Field
Biochemistry
Application Summary
Tetragalacturonic acid is used in enzyme activity analysis, serving as a substrate for enzymes like exo-polygalacturonase and α-galacturonidase, which are crucial for studying biochemical pathways .
Results
The analysis helps in understanding enzyme specificity and catalysis, which is fundamental for developing industrial enzymes and diagnostic tools .
Structural Biology Research
Scientific Field
Structural Biology
Application Summary
In structural biology, tetragalacturonic acid is used to study the anti-β-elimination mechanism of polysaccharide lyases, which are enzymes that degrade uronic acid-containing polysaccharides .
Methods of Application
Research involves crystallizing enzymes with tetragalacturonic acid to determine their three-dimensional structure and understand the enzyme-substrate interaction at a molecular level .
Results
This research sheds light on the convergent evolution of these enzymes and provides insights into their role in biological processes like plant biomass recycling and pathogen virulence .
特性
CAS番号 |
24008-75-1 |
|---|---|
製品名 |
Tetragalacturonic Acid |
分子式 |
C₂₄H₃₄O₂₅ |
分子量 |
722.51 |
同義語 |
O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-D-galacturonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



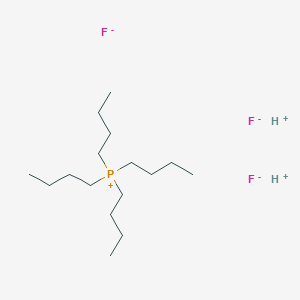
![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)
